molecular formula C17H27N3O B13085502 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide

2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide

Cat. No.: B13085502
M. Wt: 289.4 g/mol
InChI Key: CUEGXVIPFGXYJP-BCLQGDPASA-N
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Description

2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide is an organic compound with a complex structure that includes an amino group, a benzyl group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzylamine with cyclohexanone to form an intermediate, which is then further reacted with methylamine and 2-amino-propanamide under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-cyclohexyl-N-methylbenzylamine
  • (S)-2-Amino-N-ethylpropanamide

Comparison

Compared to similar compounds, 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide is unique due to its specific structural features, such as the presence of both benzyl and cyclohexyl groups.

Biological Activity

The compound 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide is a derivative of amino acids and has garnered attention for its potential biological activities, particularly in the fields of neurology and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C₁₄H₂₂N₂
  • IUPAC Name: this compound

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involved in pain modulation and seizure activity. The following mechanisms have been proposed:

  • Anticonvulsant Activity : Analogous compounds have shown significant anticonvulsant effects in animal models. For instance, derivatives of N'-benzyl 2-amino acetamides demonstrated effective seizure suppression, with ED(50) values indicating potency superior to traditional anticonvulsants like phenobarbital .
  • Neuropathic Pain Relief : The compound may also exhibit analgesic properties, as seen in studies where related structures reduced pain responses in formalin test models .
  • Receptor Interaction : Preliminary studies suggest that this compound could modulate neurotransmitter receptors, potentially influencing GABAergic and glutamatergic pathways critical in seizure and pain management.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantED(50) = 13-21 mg/kg
AnalgesicSignificant reduction in pain
CytotoxicityInduces apoptosis in cancer cells

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticonvulsant Efficacy : A study evaluated the efficacy of various N'-benzyl derivatives in maximal electroshock seizure (MES) models, revealing that specific substitutions at the benzylamide site enhanced anticonvulsant activity significantly. For example, a derivative with a 3-fluorophenoxymethyl group exhibited an ED(50) of 8.9 mg/kg, outperforming phenytoin .
  • Cancer Cell Line Studies : Research on structurally similar compounds indicated potential anticancer properties. For instance, certain derivatives showed IC50 values lower than standard chemotherapeutics against various cancer cell lines, suggesting a promising avenue for further investigation into their efficacy against tumors .
  • Mechanistic Insights : Studies utilizing molecular docking techniques have indicated favorable binding affinities for these compounds with target enzymes involved in cancer proliferation, providing insights into their potential therapeutic applications .

Properties

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide

InChI

InChI=1S/C17H27N3O/c1-13(18)17(21)19-15-10-6-7-11-16(15)20(2)12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12,18H2,1-2H3,(H,19,21)/t13?,15?,16-/m0/s1

InChI Key

CUEGXVIPFGXYJP-BCLQGDPASA-N

Isomeric SMILES

CC(C(=O)NC1CCCC[C@@H]1N(C)CC2=CC=CC=C2)N

Canonical SMILES

CC(C(=O)NC1CCCCC1N(C)CC2=CC=CC=C2)N

Origin of Product

United States

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